N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H17N5O3S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Thiazole derivatives, including those related to the mentioned compound, have been synthesized and evaluated for their anticancer activity. Studies have demonstrated the selective cytotoxicity of certain thiazole derivatives against human lung adenocarcinoma cells, showing significant apoptosis-inducing capabilities. These compounds were compared against standard treatments like cisplatin, indicating a promising avenue for cancer treatment research (Evren et al., 2019).
Antimicrobial Activity
Research into thiazole derivatives has also explored their antimicrobial effects. Compounds synthesized from thiazole and pyrimidinone frameworks have shown considerable antimicrobial efficacy against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as Candida species. This highlights their potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Cankilic & Yurttaş, 2017).
Synthesis of Heterocyclic Compounds
The versatility of thiazole-based compounds extends to their use in synthesizing a wide range of heterocyclic structures, which are crucial in medicinal chemistry for their varied biological activities. For instance, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has been reported, showcasing the role of thiazole compounds as precursors in creating complex molecules with potential therapeutic benefits (Hossan et al., 2012).
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-8-5-17-13-11(14(23)21(4)16(24)20(13)3)12(8)25-7-10(22)19-15-18-9(2)6-26-15/h5-6H,7H2,1-4H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDAVMPUYBTKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)NC3=NC(=CS3)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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